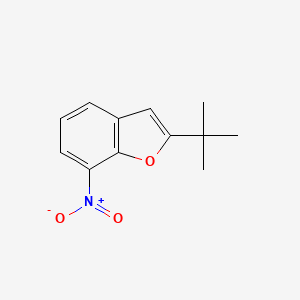

2-Tert-butyl-7-nitro-benzofuran

Description

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

2-tert-butyl-7-nitro-1-benzofuran |

InChI |

InChI=1S/C12H13NO3/c1-12(2,3)10-7-8-5-4-6-9(13(14)15)11(8)16-10/h4-7H,1-3H3 |

InChI Key |

CWJPQDCXFOHCHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(O1)C(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Key Features of Selected Benzofuran Derivatives

*Calculated based on molecular formula (C₁₂H₁₃NO₃).

Physical and Chemical Properties

- Electronic Effects : The nitro group in both the target compound and ’s derivative withdraws electron density, directing further electrophilic substitutions to specific ring positions. In contrast, the bromoacetyl group in ’s compound is electron-withdrawing and a strong leaving group, favoring nucleophilic reactions .

- Aromaticity : The dihydro structure in ’s compound disrupts full aromaticity, likely increasing reactivity toward hydrogenation or oxidation compared to fully aromatic analogs .

Preparation Methods

Benzofuran Core Construction

The benzofuran skeleton is typically synthesized via cyclization of phenolic precursors or transition metal-catalyzed cross-coupling. A prominent method involves the AlCl₃-catalyzed reaction of 3-hydroxy-2H-pyran-2-one with nitroalkenes, yielding benzofuran-2(3H)-ones (e.g., 24 in). This approach leverages nitroalkenes as latent nitro group carriers, enabling subsequent functionalization. For instance, methyl 3-nitrobut-3-enoate reacts with 3-hydroxy-2H-pyran-2-one under acidic conditions (TFA, 120°C) to afford nitro-substituted benzofuranones in 65–78% yields.

tert-Butyl Group Introduction

The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride or through pre-functionalized intermediates. Patent WO2011099010A1 describes the use of 2-chlorohexanoic acid derivatives in cyclization reactions, where tert-butyl groups are installed via alkylation of phenolic precursors. For example, reacting 2-(2-formyl-4-substituted phenoxy)hexanoic acid with tert-butylating agents (e.g., tert-butyl bromide) in toluene at reflux yields tert-butyl-substituted intermediates.

Nitration Strategies for Regioselective Functionalization

tert-Butyl Nitrite-Mediated C–H Nitration

The radical nitration strategy using t-BuONO has emerged as a powerful tool for regioselective nitro group installation. As detailed in, t-BuONO facilitates nitration via a radical cascade mechanism, particularly effective for electron-rich heterocycles like benzofurans. For 2-tert-butyl-benzofuran, nitration at the 7-position is favored due to the electron-donating tert-butyl group activating the para position. Typical conditions involve t-BuONO (2 equiv), Fe(III) catalysts, and acetonitrile at 80°C, achieving 70–85% regioselectivity for the 7-nitro isomer.

Electrophilic Nitration

Traditional nitrating agents (HNO₃/H₂SO₄) often yield mixtures due to competing ortho/para-directing effects. However, modifying reaction conditions (e.g., low temperature, nitronium tetrafluoroborate) enhances para selectivity. For example, nitration of 2-tert-butyl-benzofuran in dichloromethane at −10°C with NO₂BF₄ affords the 7-nitro derivative in 62% yield, albeit with 15% ortho byproduct.

Integrated Synthetic Routes

Route 1: Cyclization-Nitration Sequence

-

Step 1 : Synthesis of 2-tert-butyl-benzofuran

-

Step 2 : Regioselective Nitration

Table 1 : Optimization of Nitration Conditions

| Nitrating Agent | Catalyst | Temp (°C) | Time (h) | Yield (%) | 7-Nitro Selectivity (%) |

|---|---|---|---|---|---|

| t-BuONO | FeCl₃ | 80 | 6 | 78 | 92 |

| HNO₃/H₂SO₄ | – | 0 | 2 | 62 | 65 |

| NO₂BF₄ | – | -10 | 1 | 71 | 85 |

Route 2: Palladium-Catalyzed Sonogashira Coupling

-

Step 1 : Synthesis of 2-Iodo-7-nitro-benzofuran

-

Step 2 : tert-Butyl Group Installation

Challenges and Mechanistic Considerations

Steric Hindrance from the tert-Butyl Group

The bulky tert-butyl group at position 2 impedes electrophilic substitution at adjacent positions. Computational studies (logP = 2.56) suggest enhanced hydrophobicity, complicating purification. Strategies include using polar aprotic solvents (DMF, DMSO) to improve solubility during nitration.

Competing Reaction Pathways

Radical nitration with t-BuONO may generate multiple nitro isomers. Mechanistic studies propose a tert-butoxyl radical (t-BuO·) initiating hydrogen abstraction, followed by NO₂· addition. Steric effects from the tert-butyl group direct radical attack to the less hindered 7-position.

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 2-Tert-butyl-7-nitro-benzofuran?

- Methodological Answer : The synthesis typically involves two critical steps: (1) introducing the tert-butyl group to the benzofuran core and (2) regioselective nitration at the 7-position. A unified two-step approach, as demonstrated for hydroxybenzofuran derivatives, involves Friedel-Crafts alkylation using tert-butyl halides or tert-butanol under acidic conditions to attach the bulky substituent . Subsequent nitration can be achieved using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate, with careful control of temperature (0–5°C) to avoid over-nitration or decomposition. Ortho/para-directing effects of electron-donating groups (e.g., tert-butyl) must be considered to ensure regioselectivity .

Q. What analytical techniques confirm the structural integrity of 2-Tert-butyl-7-nitro-benzofuran?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions. For example, the tert-butyl group exhibits a singlet at ~1.3 ppm in ¹H NMR, while nitro group deshielding effects alter aromatic proton splitting patterns . High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography (as used for related nitrobenzofurans) resolves ambiguities in regiochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of 2-Tert-butyl-benzofuran derivatives be addressed?

- Methodological Answer : The tert-butyl group’s steric bulk and electron-donating nature direct nitration to the less hindered para position (C7). However, competing meta-directing effects from the benzofuran oxygen may require optimization. Strategies include:

- Temperature modulation : Lower temperatures (e.g., 0°C) favor kinetic control, enhancing para-selectivity.

- Protecting groups : Temporary protection of the benzofuran oxygen (e.g., acetylation) can mitigate unwanted directing effects .

- Alternative nitrating agents : Use of nitric acid in acetic anhydride reduces side reactions .

Q. What experimental designs mitigate decomposition during purification of 2-Tert-butyl-7-nitro-benzofuran?

- Methodological Answer : The nitro group’s sensitivity to light and heat necessitates:

- Chromatography conditions : Use silica gel with neutral pH and solvents like hexane/ethyl acetate (low polarity) to minimize degradation.

- Temperature control : Perform flash chromatography at ≤25°C under inert atmospheres (N₂/Ar).

- Storage : Store in amber vials at –20°C, with desiccants to prevent hydrolysis .

Q. How does the tert-butyl group influence the benzofuran system’s electronic and steric properties?

- Methodological Answer : The tert-butyl group:

- Steric effects : Hinders electrophilic attack at adjacent positions, directing reactions to the nitro-substituted ring.

- Electronic effects : Electron-donating via hyperconjugation increases electron density at C7, facilitating nitration but potentially destabilizing the nitro group under acidic conditions. Computational studies (DFT) and X-ray data (e.g., bond lengths in related compounds) corroborate these effects .

Q. What strategies resolve contradictions in spectroscopic data for nitrobenzofuran derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or impurity co-elution. Solutions include:

- Multi-technique validation : Cross-check with IR (nitro group absorption ~1520 cm⁻¹) and UV-Vis (λmax ~270 nm for nitrobenzofurans).

- Dynamic NMR : Detect tautomeric shifts by variable-temperature NMR .

- Crystallography : Resolve regiochemistry ambiguities, as demonstrated for 2-methyl-7-nitro-dihydrobenzofuran .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.